![molecular formula C19H19FN4O3S2 B2821036 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide CAS No. 1219383-26-2](/img/structure/B2821036.png)

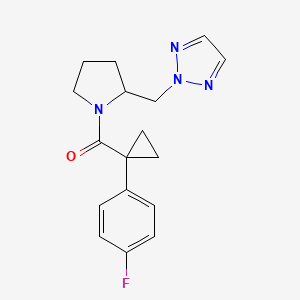

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

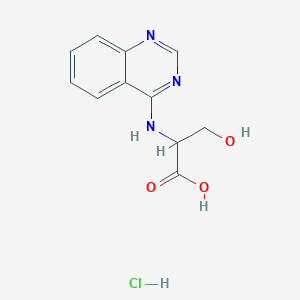

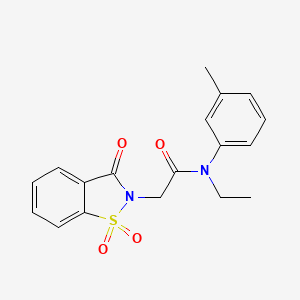

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3S2 and its molecular weight is 434.5. The purity is usually 95%.

BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

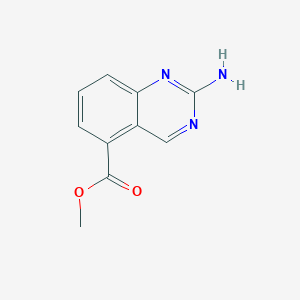

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers could explore its effectiveness against various bacterial strains, including Staphylococcus aureus (MTCC 3160), using methods such as agar well diffusion assays . Investigating its mode of action and potential synergy with existing antibiotics would be valuable.

Tuberculosis Treatment

Given the global challenge of tuberculosis (TB), compounds with anti-tubercular activity are crucial. Researchers could evaluate this compound against Mycobacterium tuberculosis H37Ra, comparing its inhibitory concentrations with standard reference drugs like pyrazinamide . Insights into its mechanism of action and potential synergies could inform TB drug development.

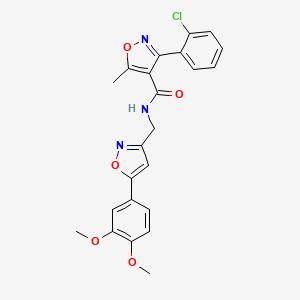

Isoxazole Derivatives

The isoxazole ring is a versatile scaffold in pharmaceutical research. Substituted 1,2-benzoxazoles, including our compound, have shown promise in various therapeutic areas, such as analgesia, anticonvulsants, antipsychotics, and anticancer agents . Researchers could explore its specific pharmacological effects and potential receptor interactions.

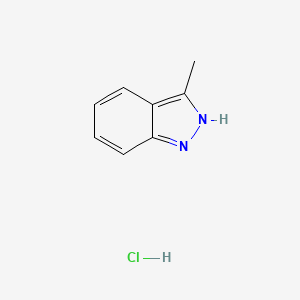

Alzheimer’s Disease

N-benzylpiperidine benzisoxazole derivatives selectively inhibit acetylcholinesterase (AChE), making them relevant for Alzheimer’s disease treatment . Investigating whether our compound exhibits similar AChE inhibition could contribute to Alzheimer’s drug development.

Drug Modification Strategies

Researchers could explore structural modifications of our compound to enhance its pharmacokinetics, toxicity profile, and antimicrobial activity. Substituting different functional groups (e.g., amide, imide, alkyl) may lead to improved drug candidates .

Synthesis Optimization

Efficient synthetic routes are essential. Researchers could optimize the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives to improve yields and reduce reaction times .

Comparative Studies

Comparing our compound’s properties with related benzothiazole-based molecules, such as recent anti-tubercular compounds, would provide context and highlight its uniqueness .

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S2/c1-29(26,27)24-9-3-5-16(24)18(25)23(12-13-4-2-8-21-11-13)19-22-15-7-6-14(20)10-17(15)28-19/h2,4,6-8,10-11,16H,3,5,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLIENQCWPAYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)

![2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one](/img/structure/B2820956.png)

![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)

![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)

![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)